1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Overview
Description
1-Allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core, an imidazole ring, and an m-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidin-2-one Core:
Introduction of the Imidazole Ring:
Attachment of the m-Tolyloxy Group:
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates for nucleophilic substitution.
Major Products:
- Oxidation products such as epoxides or aldehydes.
- Reduction products like amines or alcohols.
- Substitution products depending on the nucleophile used.
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
- Acts as a precursor for various heterocyclic compounds.
Biology:
- Potential applications in drug discovery due to its structural complexity and functional groups.
- Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine:
- Explored for therapeutic uses, particularly in targeting specific enzymes or receptors.
- May serve as a lead compound for developing new pharmaceuticals.
Industry:
- Utilized in the synthesis of fine chemicals and advanced materials.
- Potential applications in the development of agrochemicals or dyes.
Mechanism of Action
The mechanism by which 1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects depends on its interaction with molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The m-tolyloxy group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Pyrrolidin-2-one Derivatives: Compounds like N-alkylpyrrolidin-2-ones, which share the pyrrolidin-2-one core.
Imidazole Derivatives: Compounds such as benzimidazoles, which have similar imidazole rings.
Tolyloxy Compounds: Molecules containing the m-tolyloxy group, like certain ethers or phenolic compounds.
Uniqueness:
- The combination of the pyrrolidin-2-one core, imidazole ring, and m-tolyloxy group in a single molecule is unique, providing a distinct set of chemical and biological properties.
- This structural complexity allows for diverse reactivity and potential applications in various fields.
This detailed overview highlights the significance and potential of 1-allyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one in scientific research and industry
Properties
IUPAC Name |
4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-3-12-26-17-19(16-23(26)28)24-25-21-10-4-5-11-22(21)27(24)13-7-14-29-20-9-6-8-18(2)15-20/h3-6,8-11,15,19H,1,7,12-14,16-17H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULQRAAXYJWBEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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